Oplopanona

Descripción general

Descripción

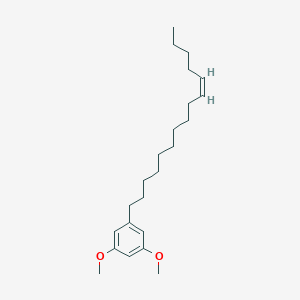

Oplopanone is an organic compound with the chemical formula C15H26O2. It is a sesquiterpenoid, a class of terpenes that consist of three isoprene units. Oplopanone is known for its presence in certain plant species, particularly in the genus Oplopanax. This compound is a colorless liquid with a fragrant smell and is often used as an ingredient in spices and fragrances due to its unique scent .

Aplicaciones Científicas De Investigación

Oplopanone has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine for treating various ailments.

Industry: Utilized in the fragrance industry due to its unique scent, making it a valuable ingredient in perfumes, soaps, and shampoos

Análisis Bioquímico

Biochemical Properties

It is known that Oplopanone is a sesquiterpenic ketone , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Related compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oplopanone can be synthesized through the esterification reaction of malic acid (mephylacetic acid) and chloroformic acid (chloroacetic acid). The specific preparation method involves the reaction of trimelic acid and chloroformic acid under appropriate conditions to generate chloromethylmepylacetate. This intermediate is then reacted with ammonium thiocyanate to produce oplopanone .

Industrial Production Methods: Industrial production of oplopanone typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions: Oplopanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Oplopanone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of oplopanone can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving oplopanone often use halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oplopanone may yield oplopanone oxide, while reduction may produce oplopanone alcohol.

Mecanismo De Acción

The mechanism of action of oplopanone involves its interaction with specific molecular targets and pathways. In biological systems, oplopanone may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that oplopanone may influence inflammatory pathways and microbial growth .

Comparación Con Compuestos Similares

Oplopanone is unique among sesquiterpenoids due to its specific chemical structure and properties. Similar compounds include:

Taiwaninone A: Another sesquiterpenoid with similar structural features but different biological activities.

T-muurolol: A sesquiterpenoid with distinct chemical properties and uses.

In comparison, oplopanone stands out for its unique scent and its potential applications in both the fragrance industry and traditional medicine. Its distinct chemical structure allows for specific interactions in biological systems, making it a compound of interest for further research and development.

Propiedades

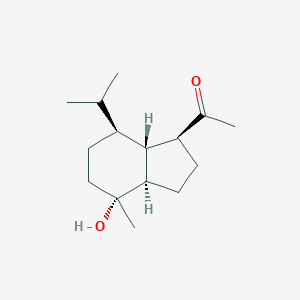

IUPAC Name |

1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXJHVQYKOJBBN-NJVJYBDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172633 | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-78-0 | |

| Record name | (-)-Oplopanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1911-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oplopanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

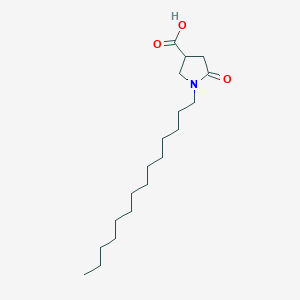

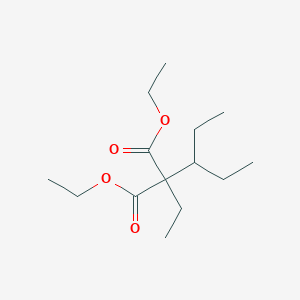

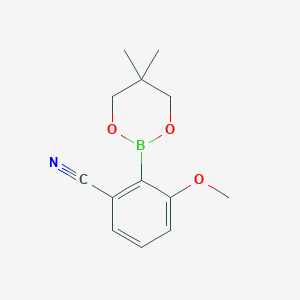

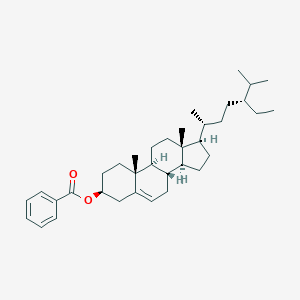

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

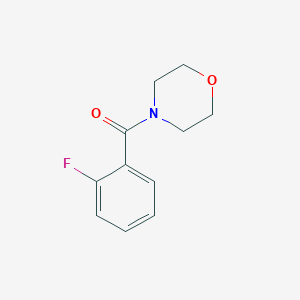

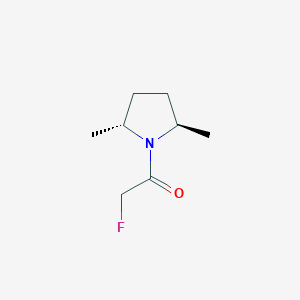

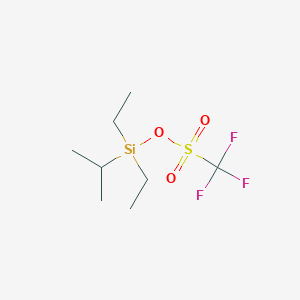

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of oplopanone?

A1: Oplopanone has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol. []

Q2: What spectroscopic techniques have been used to characterize the structure of oplopanone?

A2: Researchers have employed various spectroscopic methods to elucidate the structure of oplopanone and its derivatives. These techniques include 1D and 2D NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), UV (Ultraviolet Spectroscopy), HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), and ECD (Electronic Circular Dichroism). [, , , , , ]

Q3: What are the potential anti-osteoporotic effects of oplopanone?

A3: Studies using MC3T3-E1 cells, a model for osteoblast differentiation, demonstrated that oplopanone stimulated osteogenic differentiation at concentrations of 4 µg/mL and 20 µg/mL. [] Additionally, an n-hexane extract of Homalomena gigantea rhizome, rich in oplopanone (9.8%), exhibited anti-osteoporotic activity by increasing alkaline phosphatase activity, collagen content, and mineralization in MC3T3-E1 cells. []

Q4: What is the significance of the oplopanone skeleton in understanding its ECD spectra?

A5: The unique oplopanone skeleton, with its acyclic carbonyl group, poses challenges in directly applying the ketone octant rule for interpreting its ECD spectra. This complexity arises from the uncertainty in defining the nodal surface separating front and back octants. [] Computational methods like TDDFT calculations become crucial in dissecting group contributions to the carbonyl n-π* ECD band and establishing absolute configuration.

Q5: Has oplopanone demonstrated any cytotoxic activity?

A7: While oplopanone itself hasn't been extensively studied for cytotoxicity, extracts and fractions rich in oplopanone from various sources, such as Porella perrottetiana, Juniperus lucayana, and Chamaecyparis lawsoniana, have shown cytotoxic activity against different cancer cell lines. [, , ] Further isolation and testing of oplopanone are necessary to confirm its specific contribution to the observed cytotoxicity.

Q6: What is the significance of discovering oplopanonyl acetate in Chamaecyparis species?

A8: The identification of oplopanonyl acetate, the acetate ester of oplopanone, in the volatile fractions of Chamaecyparis lawsoniana and C. pisifera is significant due to the relatively rare occurrence of this sesquiterpene derivative in nature. [] This finding contributes to the chemotaxonomic understanding of these species and highlights the potential of exploring Chamaecyparis species as sources of novel oplopanone derivatives.

Q7: What is known about the biosynthesis of oplopanone?

A9: While the precise biosynthetic pathway of oplopanone is yet to be fully elucidated, it is classified as a sesquiterpene, suggesting its origin from the precursor farnesyl pyrophosphate (FPP) through a series of cyclization and rearrangement reactions. [] Further research involving isotopic labeling studies and enzyme characterization is needed to unravel the detailed biosynthetic steps leading to oplopanone formation in different plant species.

Q8: What is the role of oplopanone in plant defense mechanisms?

A10: Many sesquiterpenes, including those structurally related to oplopanone, are known to play crucial roles in plant defense mechanisms against herbivores and pathogens. [] They can act as repellents, deterrents, or toxins, protecting the plant from damage. While specific studies on oplopanone's role in plant defense are limited, its presence in various plant species, some of which are traditionally used for their medicinal properties, suggests a potential involvement in plant protection strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.